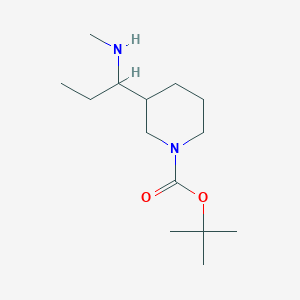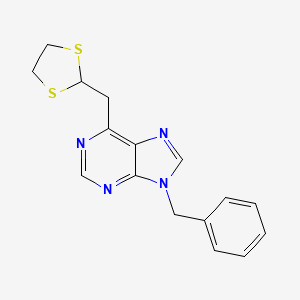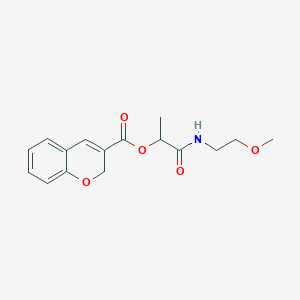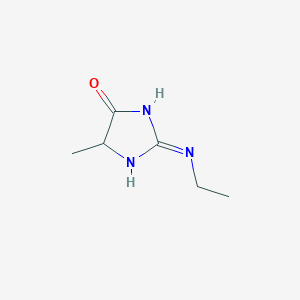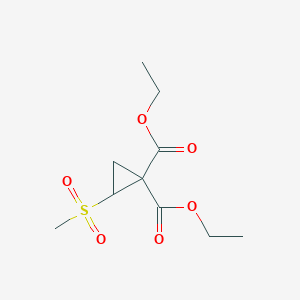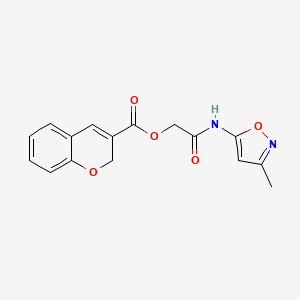![molecular formula C15H21N5O4Si B12934568 2-[(Trimethylsilyl)ethynyl]adenosine CAS No. 90596-72-8](/img/structure/B12934568.png)
2-[(Trimethylsilyl)ethynyl]adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4S,5R)-2-(6-Amino-2-((trimethylsilyl)ethynyl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic molecule with potential applications in various scientific fields. It features a purine base, a tetrahydrofuran ring, and a trimethylsilyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.
Final Coupling: The final step involves coupling the purine base with the tetrahydrofuran ring, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the purine base or the hydroxymethyl group, leading to the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced purine derivatives or alcohols.
Substitution: Functionalized derivatives with new substituents replacing the trimethylsilyl group.
科学研究应用
Chemistry
Synthesis of Nucleoside Analogues: The compound can be used as a building block for the synthesis of nucleoside analogues, which are important in medicinal chemistry.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with purine bases.
Medicine
Antiviral Research: Due to its structural similarity to nucleosides, the compound may have potential as an antiviral agent.
Industry
Pharmaceutical Manufacturing: The compound can be used in the development of new pharmaceuticals.
作用机制
The mechanism of action of this compound is likely related to its ability to mimic natural nucleosides. It can interact with enzymes and receptors that recognize purine bases, potentially inhibiting their activity. The trimethylsilyl group may enhance its stability and bioavailability.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
2’-Deoxyadenosine: A nucleoside analogue with a similar structure but lacking the trimethylsilyl group.
6-Mercaptopurine: A purine analogue used in chemotherapy.
Uniqueness
The presence of the trimethylsilyl group and the specific stereochemistry of the tetrahydrofuran ring make this compound unique. These features may enhance its stability, bioavailability, and specificity in biological systems.
属性
CAS 编号 |
90596-72-8 |
|---|---|
分子式 |
C15H21N5O4Si |
分子量 |
363.44 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-(2-trimethylsilylethynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4Si/c1-25(2,3)5-4-9-18-13(16)10-14(19-9)20(7-17-10)15-12(23)11(22)8(6-21)24-15/h7-8,11-12,15,21-23H,6H2,1-3H3,(H2,16,18,19)/t8-,11-,12-,15-/m1/s1 |
InChI 键 |
ISLAAMYRBLPSNB-PMXXHBEXSA-N |
手性 SMILES |
C[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
C[Si](C)(C)C#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


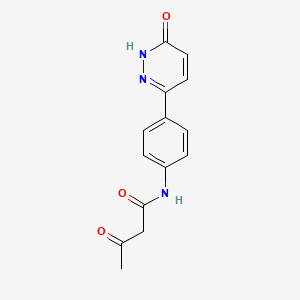
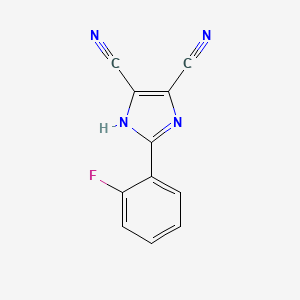
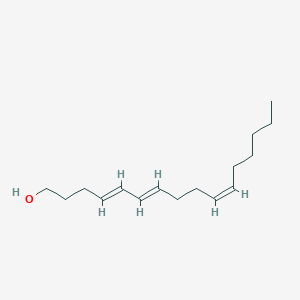
![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)
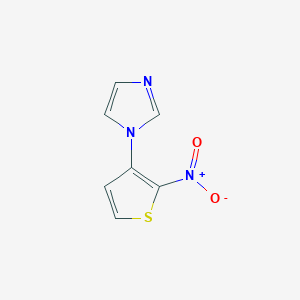
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![3-(Cyclopentyloxy)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12934538.png)
